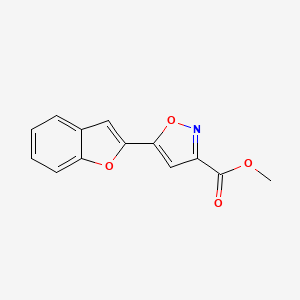
5-(1-ベンゾフラン-2-イル)イソキサゾール-3-カルボン酸メチル
概要
説明
Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H9NO4 and a molecular weight of 243.22 g/mol . This compound features a benzofuran ring fused to an isoxazole ring, with a methyl ester group attached to the isoxazole ring. Compounds containing benzofuran and isoxazole moieties are known for their diverse biological activities and potential pharmaceutical applications .
科学的研究の応用
Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
準備方法
The synthesis of Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 1-benzofuran-2-yl ketone and hydroxylamine hydrochloride.
Formation of Isoxazole Ring: The 1-benzofuran-2-yl ketone undergoes a reaction with hydroxylamine hydrochloride to form an oxime intermediate.
Cyclization: The oxime intermediate is then cyclized under acidic conditions to form the isoxazole ring.
Esterification: Finally, the carboxylic acid group on the isoxazole ring is esterified using methanol and a suitable catalyst to yield Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
化学反応の分析
Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halogens, alkylating agents). Major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways . The benzofuran and isoxazole moieties are known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity .
類似化合物との比較
Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate can be compared with other similar compounds, such as :
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases such as cancer and psoriasis.
Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid, which have shown potential as antimicrobial and anticancer agents.
特性
IUPAC Name |
methyl 5-(1-benzofuran-2-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-16-13(15)9-7-12(18-14-9)11-6-8-4-2-3-5-10(8)17-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXRFYWEOGUFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of atoms in Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate?
A1: The molecule of Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate is described as nearly planar. This means the atoms within the molecule primarily lie within a single plane. The root-mean-square deviation from planarity is reported as 0.071 Å [].
Q2: How do the molecules of Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate arrange themselves in a solid state?
A2: In the crystalline form, individual molecules of Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate interact through weak intermolecular forces. Specifically, C—H⋯O and C—H⋯N interactions link the molecules, forming ribbon-like structures that run parallel to the crystallographic a-axis [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















